

Application Note: Liquid Chromatography Conditions for the Separation of Succinic Acid

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Compound of Interest		
Compound Name:	Succinate	
Cat. No.:	B1194679	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinic acid, a dicarboxylic acid, is a key intermediate in the citric acid cycle (Krebs cycle) and plays a vital role in cellular metabolism.[1] Its quantification is crucial in various fields, including metabolic research, biotechnology, food and beverage quality control, and pharmaceutical development.[1] However, the analysis of succinic acid by liquid chromatography presents challenges due to its high polarity, which results in poor retention on traditional reversed-phase columns, and its lack of a strong UV chromophore, making sensitive detection difficult.[2][3]

This document provides a comprehensive overview of various liquid chromatography (LC) methods for the effective separation and quantification of succinic acid. It includes detailed protocols for Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography, along with a summary of chromatographic conditions to guide method development and selection.

Experimental ProtocolsProtocol 1: Reversed-Phase HPLC with Ion Suppression

This method is suitable for analyzing succinic acid in its neutral, protonated state, which enhances its retention on C18 columns.[4][5] Ion suppression is achieved by maintaining the mobile phase pH at least two units below the pKa of the acid.[5]



Methodology:

- Standard Preparation: Prepare a stock solution of succinic acid (analytical grade) at a concentration of 1000 mg/L by dissolving the appropriate amount in deionized water.[2] Prepare working standards by serial dilution in the mobile phase.
- Sample Preparation:
 - For liquid samples like wine or culture broth, centrifuge at 10,000 rpm for 10 minutes.[6]
 - Filter the supernatant through a 0.45 μm membrane filter.
 - If necessary, perform a solid-phase extraction (SPE) cleanup using an octadecyl-bonded silica cartridge to remove interfering substances.
- Chromatographic System: A standard HPLC system equipped with a UV detector is required.
- Chromatographic Conditions:
 - Column: Titank C18 (250 mm × 4.6 mm, 5 μm particle size).[4]
 - Mobile Phase: A mixture of methanol and 40 mM potassium dihydrogen phosphate
 solution (pH adjusted to 2.4 with phosphoric acid) at a ratio of 2:98 (v/v).[4]
 - Flow Rate: 0.8 mL/min.[4]
 - Injection Volume: 20 μL.[4]
 - Column Temperature: 35 °C.[7]
 - Detection: UV at 210 nm.[4]
- Analysis: Inject the prepared standards and samples. Identify the succinic acid peak by comparing its retention time with that of the standard. Quantify using the peak area with an external standard method.[4]



Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining highly polar compounds like succinic acid. This method separates analytes based on their partitioning between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent.[4]

Methodology:

- Standard and Sample Preparation: Follow the steps outlined in Protocol 1. Ensure final samples are dissolved in a solvent compatible with the HILIC mobile phase (high organic content).
- Chromatographic System: An HPLC or LC-MS system with a UV or mass spectrometer detector.
- Chromatographic Conditions (UV Detection):
 - Column: Poroshell 120 HILIC-Z (150 mm × 3.0 mm, 2.7 μm particle size).[4]
 - Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate solution (pH adjusted to 6.7) at a ratio of 81:19 (v/v).[4]
 - Flow Rate: 0.5 mL/min.[4]
 - Injection Volume: 20 μL.[4]
 - Detection: UV at 210 nm.[4]
- Chromatographic Conditions (LC-MS Detection):
 - Column: Cogent Diamond Hydride™ (150 mm x 2.1 mm, 4 μm).[8]
 - Mobile Phase:
 - Solvent A: 50% Methanol / 50% DI Water / 10mM Ammonium Acetate.[8]
 - Solvent B: 90% Acetonitrile / 10% DI Water / 10mM Ammonium Acetate.[8]



Gradient Program:

■ 0 min: 100% B

■ 5 min: 50% B

■ 7 min: 50% B

■ 9 min: 100% B

■ 10 min: 100% B[8]

Flow Rate: 0.4 mL/min.[8]

- Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode, monitoring for m/z 117.0193.[2][8]
- Analysis: Perform qualitative and quantitative analysis as described in Protocol 1.

Protocol 3: Mixed-Mode Chromatography

Mixed-mode chromatography utilizes stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for separating complex mixtures of acidic, basic, and neutral compounds.[3][9]

Methodology:

- Standard and Sample Preparation: Follow the steps outlined in Protocol 1.
- Chromatographic System: An HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
- Chromatographic Conditions:
 - Column: Primesep D (150 mm x 4.6 mm, 5 μm).[9]
 - Mobile Phase: A mixture of water, acetonitrile (MeCN), and ammonium formate as a buffer.
 The retention can be controlled by adjusting the acetonitrile percentage.[9]



Flow Rate: 1.0 mL/min.[9]

Detection: UV at 250 nm or ELSD.[9]

• Analysis: Perform qualitative and quantitative analysis as described in Protocol 1.

Data Presentation: Summary of LC Conditions

The following tables summarize various chromatographic conditions for the analysis of succinic acid.

Table 1: Reversed-Phase & Ion-Exclusion Chromatography Conditions

Parameter	Method 1	Method 2	Method 3	
Principle	Ion Suppression	Ion Suppression	Ion Exclusion	
Column	Titank C18	Thermo Scientific Acclaim™ OA	Bio-Rad Aminex HPX- 87H	
Dimensions	250 x 4.6 mm, 5 μm[4]	-	300 x 7.8 mm, 9 μm	
Mobile Phase	2% MeOH in 40 mM KH ₂ PO ₄ (pH 2.4)[4]	-	5 mM H ₂ SO ₄ [6] or 0.0125 M H ₂ SO ₄	
Flow Rate	0.8 mL/min[4]	-	0.6 mL/min[6]	
Temperature	Ambient	-	50-65 °C[6]	
Detection	UV (210 nm)[4]	ESI-MS (Negative ion, m/z 117)[2]	UV or RI[6]	
LOD/LOQ (µg/mL)	0.002 / 0.007[4]	MDL ≤ 0.06 mg/L[2]	-	

Table 2: HILIC & Mixed-Mode Chromatography Conditions

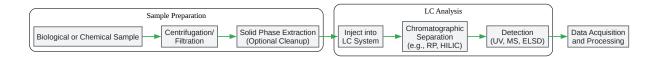


Parameter	Method 4	Method 5	Method 6	Method 7
Principle	HILIC	HILIC (LC-MS)	Mixed-Mode (RP/Anion- Exchange)	HILIC
Column	Poroshell 120 HILIC-Z	Cogent Diamond Hydride™	Primesep D	Primesep S2
Dimensions	150 x 3.0 mm, 2.7 μm[4]	150 x 2.1 mm, 4 μm[8]	150 x 4.6 mm, 5 μm[9]	250 x 4.6 mm, 5 μm[10]
Mobile Phase	81% ACN in 10 mM KH ₂ PO ₄ (pH 6.7)[4]	Gradient A/B (A: 50% MeOH/H ₂ O, B: 90% ACN/H ₂ O, both with 10 mM AmOAc)[8]	ACN/H₂O with Ammonium Formate[9]	ACN/Water Gradient[10]
Flow Rate	0.5 mL/min[4]	0.4 mL/min[8]	1.0 mL/min[9]	1.0 mL/min[10]
Temperature	Ambient	Ambient	Ambient	Ambient
Detection	UV (210 nm)[4]	ESI-TOF-MS[8]	UV (250 nm) or ELSD[9]	UV (225 nm)[10]
LOD/LOQ (μg/mL)	0.003 / 0.009[4]	LLOQ: 0.5 ng/mL[1]	-	-

Visualizations Experimental Workflow

The general workflow for the analysis of succinic acid by liquid chromatography involves sample preparation, chromatographic separation, detection, and data analysis.



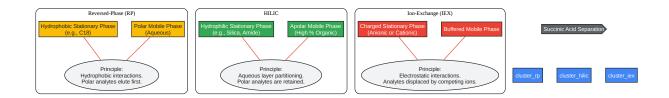


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Caption: General experimental workflow for succinic acid analysis.

Chromatographic Separation Principles

Different LC modes exploit distinct chemical properties to achieve separation. The choice of method depends on the sample matrix and analytical goals.



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